Cas no 166272-81-7 (4-Chloro-3-hydroxybenzoic Acid Methyl Ester)

4-Chloro-3-hydroxybenzoic Acid Methyl Ester 化学的及び物理的性質
名前と識別子
-
- Methyl 4-chloro-3-hydroxybenzoate
- 4-CHLORO-3-HYDROXY-BENZOIC ACID METHYL ESTER
- 4-Chloro-3-hydroxybenzoic Acid Methyl Ester
- DIHYDRO-FK506
- methyl 3-hydroxy-4-chlorobenzoate
- Benzoic acid, 4-chloro-3-hydroxy-, methyl ester
- Methyl 4-chloro-3-hydroxy-benzoate
- Methyl4-Chloro-3-hydroxybenzoate
- JTYWGSFSTNIJTA-UHFFFAOYSA-N
- TRA0058080
- AB64117
- SY023753
- AB0058390
- ST24025357
- Z4261
- CS-W003784
- EN300-1178559
- A882338
- DTXSID00473735
- AKOS006325459
- 166272-81-7
- SCHEMBL560243
- DB-064607
- FS-3726
- MFCD11505968
-
- MDL: MFCD11505968
- インチ: 1S/C8H7ClO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3
- InChIKey: JTYWGSFSTNIJTA-UHFFFAOYSA-N
- SMILES: ClC1C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=1O[H]
計算された属性
- 精确分子量: 186.00800
- 同位素质量: 186.0083718g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5
- XLogP3: 2.3
じっけんとくせい
- PSA: 46.53000
- LogP: 1.83220
4-Chloro-3-hydroxybenzoic Acid Methyl Ester Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 储存条件:Sealed in dry,Room Temperature
4-Chloro-3-hydroxybenzoic Acid Methyl Ester 税関データ
- 税関コード:2918290000
- 税関データ:
中国税関コード:
2918290000概要:
2918290000他のフェノール基を含むが他のオキシ基を含まないカルボン酸および酸無水物酸ハロゲン化アシル過酸化物および過酸素酸およびその誘導体。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%.最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関書
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品の衛生監督検査要約:
HS:2918290000他のフェノール機能を有するが他の酸素機能を有さないカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体の税金還付率:9.0%監督管理条件:AB(出荷貨物検査証明書、出荷貨物検査証明書)付加価値税:17.0%最恵国関税:6.5% General tariff:30.0%
4-Chloro-3-hydroxybenzoic Acid Methyl Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052933-100g |
Methyl 4-chloro-3-hydroxybenzoate |
166272-81-7 | 98% | 100g |
¥12281 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052933-100mg |
Methyl 4-chloro-3-hydroxybenzoate |
166272-81-7 | 98% | 100mg |
¥211 | 2023-04-15 | |
Chemenu | CM116960-5g |
Methyl 4-Chloro-3-hydroxybenzoate |
166272-81-7 | 95+% | 5g |
$324 | 2023-02-18 | |
Apollo Scientific | OR907859-5g |
Methyl 4-chloro-3-hydroxybenzoate |
166272-81-7 | 98% | 5g |
£390.00 | 2023-08-31 | |
Cooke Chemical | BD4683541-1g |
Methyl4-chloro-3-hydroxybenzoate |
166272-81-7 | 98% | 1g |
RMB 564.00 | 2025-02-21 | |
TRC | C366705-2.5g |
4-Chloro-3-hydroxybenzoic Acid Methyl Ester |
166272-81-7 | 2.5g |
$ 1642.00 | 2023-04-18 | ||
TRC | C366705-250mg |
4-Chloro-3-hydroxybenzoic Acid Methyl Ester |
166272-81-7 | 250mg |
$ 207.00 | 2023-04-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M36160-250mg |
Methyl 4-chloro-3-hydroxybenzoate |
166272-81-7 | 250mg |
¥288.0 | 2021-09-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M36160-1g |
Methyl 4-chloro-3-hydroxybenzoate |
166272-81-7 | 1g |
¥708.0 | 2021-09-04 | ||
Apollo Scientific | OR907859-1g |
Methyl 4-chloro-3-hydroxybenzoate |
166272-81-7 | 95% | 1g |
£303.00 | 2025-02-20 |
4-Chloro-3-hydroxybenzoic Acid Methyl Ester 関連文献
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
4-Chloro-3-hydroxybenzoic Acid Methyl Esterに関する追加情報
Professional Introduction to 4-Chloro-3-hydroxybenzoic Acid Methyl Ester (CAS No. 166272-81-7)
4-Chloro-3-hydroxybenzoic Acid Methyl Ester, identified by its Chemical Abstracts Service (CAS) number CAS No. 166272-81-7, is a significant compound in the field of chemical and pharmaceutical research. This compound, characterized by its chloro and hydroxyl functional groups, has garnered attention due to its versatile applications in synthetic chemistry and potential biological activities. The structural features of this molecule make it a valuable intermediate in the development of various pharmacologically active agents.
The molecular structure of 4-Chloro-3-hydroxybenzoic Acid Methyl Ester consists of a benzoic acid core substituted with a methyl ester group at the carboxyl position and a chlorine atom at the para position relative to the hydroxyl group. This arrangement imparts unique reactivity, making it a useful building block for further functionalization. The presence of both electron-withdrawing (chloro) and electron-donating (hydroxyl) groups allows for diverse chemical transformations, including nucleophilic aromatic substitution, esterification, and condensation reactions.
In recent years, there has been growing interest in the exploration of benzoic acid derivatives for their potential therapeutic applications. Studies have highlighted the importance of hydroxyl and chloro-substituted benzoic acids in the development of antimicrobial, anti-inflammatory, and anticancer agents. The methyl ester derivative, in particular, has shown promise as a precursor for synthesizing more complex molecules with enhanced biological activity. Researchers have leveraged its structural flexibility to design novel compounds targeting specific disease pathways.
One of the most compelling aspects of 4-Chloro-3-hydroxybenzoic Acid Methyl Ester is its role in medicinal chemistry. The compound has been utilized in the synthesis of inhibitors targeting enzymes involved in metabolic disorders and cancer progression. For instance, derivatives of this molecule have been investigated for their ability to modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. The chloro group enhances binding affinity to enzyme active sites, while the hydroxyl group facilitates hydrogen bonding interactions, improving overall efficacy.
The pharmaceutical industry has also explored the use of 4-Chloro-3-hydroxybenzoic Acid Methyl Ester in the development of anti-inflammatory agents. Research indicates that certain benzoic acid derivatives exhibit significant inhibitory effects on inflammatory cytokines and signaling pathways. By modifying the substituents on the benzoic acid core, scientists have been able to fine-tune the pharmacological properties of these compounds. The methyl ester group provides a handle for further derivatization, allowing for the creation of analogs with improved solubility and bioavailability.
Furthermore, the agrochemical sector has shown interest in this compound due to its potential as a precursor for herbicides and fungicides. The structural motifs present in 4-Chloro-3-hydroxybenzoic Acid Methyl Ester are known to interact with biological targets in plants, affecting growth regulators and metabolic pathways. By synthesizing derivatives with optimized properties, researchers aim to develop environmentally friendly agrochemicals that enhance crop protection while minimizing ecological impact.
The synthetic methodologies employed in the preparation of 4-Chloro-3-hydroxybenzoic Acid Methyl Ester are also worth mentioning. Traditional approaches involve multi-step reactions starting from commercially available aromatic compounds. However, advances in catalytic processes have enabled more efficient synthetic routes, reducing waste and improving yields. Transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing complex benzoic acid derivatives with high precision.
In conclusion, 4-Chloro-3-hydroxybenzoic Acid Methyl Ester (CAS No. 166272-81-7) is a multifaceted compound with significant applications across multiple industries. Its unique structural features make it a valuable intermediate in pharmaceutical synthesis, offering opportunities for developing novel therapeutic agents. Additionally, its utility in agrochemical applications underscores its versatility as a chemical building block. As research continues to uncover new possibilities for this compound, its importance in science and industry is likely to grow further.
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